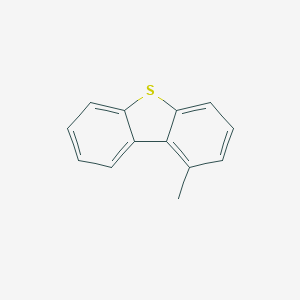

4-Methyldibenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICUQYHIOMMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880809 | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7372-88-5, 20928-02-3, 31317-07-4 | |

| Record name | 4-Methyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.5 °C | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene is a heterocyclic aromatic organic compound that is a derivative of dibenzothiophene. It is of significant interest in the petrochemical industry due to its presence in crude oil fractions and its resistance to hydrodesulfurization (HDS), a critical process for removing sulfur from fuels. Understanding the physical and chemical properties of this compound is essential for developing more efficient HDS catalysts and for its potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of its reactivity and analytical workflows.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀S | |

| Molecular Weight | 198.29 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 64-68 °C | |

| Boiling Point | 298 °C (at 760 mmHg) | |

| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol. Soluble in ethanol (22.59 g/L at 25°C) and isopropanol. | |

| Density | 1.1424 g/cm³ (estimate) | |

| Refractive Index | 1.6170 (estimate) | |

| LogP (Octanol-Water Partition Coefficient) | 4.7 | |

| Enthalpy of Sublimation (ΔsubH°) | 90.3 ± 0.7 kJ/mol |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These represent standard experimental procedures in organic chemistry.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has completely melted into a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

The boiling point of liquid organic compounds can be determined using a microscale method. For a solid like this compound, this would be applicable if it were in a liquid state.

Procedure:

-

A small amount of the liquid is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated gently in a heating block or an oil bath.

-

As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of this compound in various solvents can be determined through a standardized procedure.

Procedure:

-

Approximately 10-20 mg of this compound is placed in a small test tube.

-

A small volume (e.g., 0.5 mL) of the solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

A visual inspection is made to determine if the solid has dissolved completely.

-

If the solid has not dissolved, the mixture can be gently heated to determine the effect of temperature on solubility.

-

The compound is classified as soluble, partially soluble, or insoluble based on these observations.

Reactivity and Synthesis

Hydrodesulfurization (HDS) Pathways

This compound is known for its resistance to hydrodesulfurization. The HDS of this compound proceeds through two main pathways: hydrogenolysis and hydrogenation. The following diagram illustrates these reaction pathways.

Caption: Reaction network for the hydrodesulfurization of this compound.

Experimental Workflow: Synthesis and Characterization

A general workflow for the synthesis and subsequent characterization of this compound is depicted below. This workflow outlines the key steps from starting materials to the final analytical confirmation of the product.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 198, corresponding to its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7-8.5 ppm) corresponding to the protons on the dibenzothiophene ring system, and a singlet in the aliphatic region (around δ 2.5 ppm) for the methyl group protons.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for the aromatic carbons and a signal for the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations of the aromatic system.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols and visual representations of its reactivity and analytical workflows. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in this important sulfur-containing heterocyclic compound. A thorough understanding of these fundamental characteristics is crucial for advancing research in areas such as catalysis, environmental science, and synthetic organic chemistry.

4-Methyldibenzothiophene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene (4-MDBT) is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific and industrial fields. As a substituted dibenzothiophene, it is a prominent organosulfur compound found in crude oil and other fossil fuels.[1][2] Its recalcitrant nature makes it a key subject in desulfurization research, while its unique electronic properties have opened avenues for its application in materials science. This guide provides a comprehensive overview of 4-MDBT, encompassing its chemical and physical properties, synthesis, key applications, analytical characterization, and safety considerations.

Core Properties of this compound

This compound is a white solid at room temperature.[2] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7372-88-5 | [3][4] |

| Molecular Formula | C₁₃H₁₀S | [1][3][4] |

| Molecular Weight | 198.28 g/mol | [1][3][4] |

| Appearance | White solid | [2] |

| Melting Point | 64-68 °C | |

| Boiling Point | 298 °C | |

| Solubility | Insoluble in water | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with one of the earliest methods reported by Gilman and Jacoby in 1938. A common and effective laboratory-scale synthesis involves the cyclization of a biphenyl precursor.

Experimental Protocol: Synthesis via Suzuki Coupling and Cyclization

This two-step protocol provides a reliable method for the synthesis of this compound.

Step 1: Suzuki Coupling to form 2-iodo-3-methylbiphenyl

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-iodo-3-methylaniline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 ratio) and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-iodo-3-methylbiphenyl.

Step 2: Thiolation and Intramolecular Cyclization

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 2-iodo-3-methylbiphenyl (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C and add a solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours.

-

Sulfur Insertion: Add elemental sulfur (S₈) (1.2 eq) portion-wise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography (silica gel, hexane) to obtain this compound.

Caption: Synthetic workflow for this compound.

Key Applications and Research Areas

Desulfurization Studies

The primary area of research involving this compound is in the desulfurization of fossil fuels. Due to the steric hindrance provided by the methyl group, 4-MDBT is more resistant to conventional hydrodesulfurization (HDS) processes than its parent compound, dibenzothiophene. This makes it an important model compound for studying the efficacy of novel catalysts and alternative desulfurization methods.

-

Hydrodesulfurization (HDS): HDS is a catalytic process that removes sulfur from petroleum products by reacting it with hydrogen. The HDS of 4-MDBT proceeds through two main pathways:

-

Direct Desulfurization (DDS): In this pathway, the C-S bonds are cleaved directly without prior hydrogenation of the aromatic rings.

-

Hydrogenation (HYD): This pathway involves the hydrogenation of one or both of the benzene rings of the dibenzothiophene core before the C-S bond is broken.

-

Caption: HDS pathways for this compound.

-

Biodesulfurization (BDS): BDS utilizes microorganisms to selectively remove sulfur from organosulfur compounds without affecting the carbon skeleton, thus preserving the fuel's calorific value. The most studied metabolic pathway for the biodesulfurization of dibenzothiophenes is the "4S pathway." In this pathway, the sulfur atom is sequentially oxidized to sulfoxide, sulfone, and then to a sulfonate, which is finally cleaved to release sulfate and produce a hydroxylated biphenyl. Microorganisms like Rhodococcus erythropolis have been shown to effectively desulfurize 4-MDBT via this pathway.

Organic Electronics and Materials Science

The dibenzothiophene core is a π-conjugated system, making its derivatives, including 4-MDBT, potential candidates for applications in organic electronics. Research is ongoing to explore their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of a methyl group can influence the material's solubility, morphology, and electronic properties.

Environmental and Geochemical Analysis

This compound and other alkylated dibenzothiophenes serve as important biomarkers in crude oil.[1][2] The relative abundance of different isomers can be used to determine the origin, maturity, and biodegradation level of petroleum samples. This is particularly valuable in environmental forensics for identifying the source of oil spills.[1]

Analytical Characterization

The unambiguous identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common method for the analysis of 4-MDBT in complex matrices like crude oil. The compound can be separated from other isomers and components, and its mass spectrum provides a unique fingerprint for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 4-MDBT will show characteristic signals for the aromatic protons and a distinct singlet for the methyl protons.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups and the aromatic nature of the compound.

Environmental Fate and Safety Considerations

Environmental Fate

Alkylated dibenzothiophenes, including 4-MDBT, are persistent in the environment due to their low aqueous solubility and hydrophobicity. They tend to adsorb to soil and sediment particles. While generally resistant to biodegradation, some microorganisms, as mentioned in the context of BDS, can degrade these compounds.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of skin or eye contact, the affected area should be flushed with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a multifaceted molecule with significant implications in both fundamental and applied research. Its role as a challenging substrate in desulfurization studies continues to drive the development of more efficient catalytic and biological processes. Furthermore, its potential in the realm of organic electronics and its utility as a geochemical marker highlight its broad scientific importance. A thorough understanding of its synthesis, properties, and applications is crucial for researchers working in the fields of energy, environmental science, and materials chemistry.

References

- Wang, Z., & Stout, S. A. (Eds.). (2007).

- Hughes, W. B. (1984). Use of thiophenic organosulfur compounds in characterizing crude oils. In Advances in Organic Geochemistry 1983 (pp. 487-496). Pergamon.

-

PubChem. This compound. [Link]

Sources

The Solubility of 4-Methyldibenzothiophene in Organic Solvents: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-methyldibenzothiophene (4-MDBT) in a wide array of organic solvents. As a persistent sulfur-containing heterocyclic compound found in fossil fuels, understanding the solubility of 4-MDBT is critical for advancements in desulfurization technologies, environmental science, and chemical process design. This document consolidates key physicochemical data, presents extensive experimental solubility values at ambient temperature, and elucidates the thermodynamic principles governing the dissolution process. By integrating experimental protocols, thermodynamic modeling, and expert analysis, this guide serves as an essential resource for researchers, chemists, and engineers working with polycyclic aromatic sulfur heterocycles.

Introduction: The Significance of this compound

This compound (4-MDBT) is a tricyclic organosulfur compound comprising a central thiophene ring fused with two benzene rings and substituted with a methyl group. It is classified as a refractory sulfur compound, meaning it exhibits significant resistance to conventional hydrodesulfurization (HDS) processes used in petroleum refining.[1][2] The steric hindrance provided by the methyl group near the sulfur atom makes catalytic removal challenging, leading to its persistence in ultra-low-sulfur diesel and other fuel products.

A thorough understanding of 4-MDBT's solubility is paramount for several key applications:

-

Process Design: Designing efficient extraction, crystallization, and purification processes for fuel upgrading and chemical synthesis.

-

Environmental Remediation: Developing strategies for the removal of persistent organic pollutants from soil and water.

-

Drug Development: While not a pharmaceutical itself, understanding the solubility of heterocyclic scaffolds like dibenzothiophene is relevant to medicinal chemistry, where such structures are often explored.

This guide provides the foundational data and theoretical framework necessary to address these challenges, offering both a broad quantitative overview and a deep dive into the experimental and theoretical underpinnings of solubility.

Physicochemical Properties of this compound

The solubility of a solute is fundamentally governed by its physicochemical properties and those of the solvent. The key properties of 4-MDBT, a solid at room temperature, are summarized below. Its high LogP value underscores its lipophilic and hydrophobic nature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀S | [3] |

| Molecular Weight | 198.29 g/mol | [3][4] |

| Melting Point | 64 - 68 °C | [5] |

| Boiling Point | 298 °C (lit.) | [5] |

| CAS Number | 7372-88-5 | [4] |

| XLogP3-AA (LogP) | 4.7 | [3][4] |

| Appearance | White to Off-White Solid | [1] |

Solubility Profile of 4-MDBT at Ambient Temperature (25 °C / 298.15 K)

The following table presents a comprehensive dataset of the experimental solubility of 4-MDBT in a diverse range of organic solvents at 25 °C.[4] This data is invaluable for solvent screening, process development, and analytical method design. The solvents are grouped by chemical class to facilitate comparison and trend analysis.

| Solvent Class | Solvent | Solubility (g/L) |

| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | 439.77 |

| N-Methyl-2-pyrrolidone (NMP) | 409.14 | |

| Tetrahydrofuran (THF) | 401.03 | |

| Dimethylacetamide (DMAc) | 301.40 | |

| Dimethyl Sulfoxide (DMSO) | 197.63 | |

| Acetone | 214.68 | |

| Acetonitrile | 32.99 | |

| Protic Solvents | Methanol | 17.18 |

| Ethanol | 22.59 | |

| n-Propanol | 24.64 | |

| Isopropanol | 19.11 | |

| n-Butanol | 26.24 | |

| n-Heptane | 42.38 | |

| Aromatic Hydrocarbons | Toluene | 170.38 |

| o-Xylene | 115.63 | |

| Esters | n-Butyl Acetate | 200.48 |

| Methyl Acetate | 130.75 | |

| Ethyl Acetate | 124.38 | |

| Chlorinated Solvents | Dichloromethane | 332.58 |

| Chloroform | 260.11 | |

| 1,2-Dichloroethane | 280.50 | |

| Aliphatic Hydrocarbons | Cyclohexane | 34.53 |

| n-Hexane | 19.71 | |

| Ethers | 1,4-Dioxane | 257.57 |

| Ketones | Cyclohexanone | 351.82 |

| 2-Butanone (MEK) | 161.23 | |

| Aqueous | Water | 0.05 |

Experimental Determination of Solid-Liquid Solubility

Accurate solubility data is foundational. The gravimetric method, often employed in a shake-flask setup, is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[6]

Causality in Protocol Design

The core principle of this method is to create a saturated solution—a state of dynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation. Every step in the protocol is designed to ensure this equilibrium is genuinely achieved and accurately measured.

-

Excess Solute: Using an excess of the solid ensures that the solution reaches its maximum saturation point at a given temperature.

-

Prolonged Equilibration: Agitation (shaking or stirring) over an extended period (typically 24-72 hours) is crucial to overcome kinetic barriers to dissolution and allow the system to reach thermodynamic equilibrium.

-

Precise Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy.

-

Careful Sampling & Filtration: A filtered aliquot of the supernatant is taken for analysis. This step is critical to separate the dissolved solute from the undissolved solid, preventing overestimation of solubility.

-

Gravimetric Analysis: Evaporating the solvent from a precisely weighed aliquot of the saturated solution and weighing the remaining solid residue provides a direct and accurate measure of the dissolved solute concentration.

Step-by-Step Protocol: Gravimetric Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume or mass of the desired organic solvent.

-

Equilibration: Place the vials in a constant-temperature shaker bath set to the target temperature (e.g., 298.15 K). Allow the mixtures to equilibrate under continuous agitation for at least 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette fitted with a filter (e.g., a PTFE syringe filter) to avoid precipitating the solute during transfer.

-

Gravimetric Determination:

-

Transfer the filtered aliquot into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling solvents, a vacuum oven at a moderate temperature may be used.

-

Once the solvent is removed, dry the dish containing the solid residue to a constant weight in an oven set to a temperature well below the melting point of 4-MDBT.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume of the solvent aliquot.

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Effect of Temperature and Dissolution Thermodynamics

The dissolution process can be described by the van't Hoff equation, which relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

-

ΔH°sol is the standard enthalpy of dissolution.

-

ΔS°sol is the standard entropy of dissolution.

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x) versus 1/T, a linear relationship is often observed. The slope of this line is -ΔH°sol/R, and the y-intercept is ΔS°sol/R. From these, the standard Gibbs free energy of dissolution (ΔG°sol) can be calculated:

ΔG°sol = ΔH°sol - TΔS°sol

-

Enthalpy (ΔH°sol): A positive value indicates that the dissolution process is endothermic, requiring energy input to overcome both the crystal lattice energy of the solute and the solvent-solvent interactions. The positive values observed for DBT dissolution confirm that energy is required, and solubility will increase with temperature.[7]

-

Entropy (ΔS°sol): A positive value indicates an increase in the randomness or disorder of the system as the solid dissolves and the molecules disperse in the solvent, which is the primary driving force for an endothermic dissolution process.

-

Gibbs Energy (ΔG°sol): This value indicates the spontaneity of the dissolution process.

These thermodynamic functions provide profound insight into the molecular interactions driving the dissolution process and are essential for modeling and process optimization.[8]

Thermodynamic Modeling of Solubility

For a scientific and engineering audience, predictive models that can correlate experimental data and interpolate to different conditions are highly valuable. For solid-liquid equilibrium, several semi-empirical models are widely used.

Model Selection and Rationale

-

Modified Apelblat Model: This model is frequently chosen for its simplicity and effectiveness in correlating temperature-dependent solubility data with a small number of parameters. It is particularly useful for systems where only temperature is varied.

-

Non-Random Two-Liquid (NRTL) Model: The NRTL model is more complex and is a local composition model.[4] It is powerful for describing non-ideal liquid mixtures and can provide a better physical description of the molecular interactions between the solute and solvent. It is especially useful when designing separation processes.

For DBT, studies have shown that both the Apelblat and NRTL models can satisfactorily correlate experimental solubility data across various solvents.[7]

Modeling Workflow

The process of applying these models involves fitting the model equations to the experimental data points (mole fraction solubility vs. temperature) to determine the model-specific adjustable parameters.

Caption: General workflow for thermodynamic modeling of solubility.

Field Insights and Data Analysis

The extensive solubility data presented in Section 3 reveals clear trends that align with fundamental chemical principles:

-

"Like Dissolves Like": 4-MDBT is a large, relatively non-polar, aromatic molecule. As expected, its highest solubilities are observed in solvents that share these characteristics. Aprotic polar solvents like DMF, NMP, and THF, as well as chlorinated and aromatic solvents like dichloromethane and toluene, are excellent solvents for 4-MDBT.

-

Role of Polarity and Hydrogen Bonding: Solubility is significantly lower in highly polar, protic solvents like water and ethylene glycol. The strong hydrogen-bonding network in these solvents makes it energetically unfavorable to create a cavity to accommodate the non-polar 4-MDBT molecule. Alcohols (methanol, ethanol) show moderate solubility, acting as a bridge between polar and non-polar extremes.

-

Aliphatic vs. Aromatic Hydrocarbons: Solubility in the aromatic solvent toluene (170.38 g/L) is substantially higher than in aliphatic hydrocarbons like n-hexane (19.71 g/L) and cyclohexane (34.53 g/L).[4] This highlights the importance of π-π stacking interactions between the aromatic rings of 4-MDBT and toluene, which are absent in aliphatic solvents.

These insights are critical for practical applications. For instance, in a solvent-based desulfurization process, a solvent like DMF or NMP would be highly effective at dissolving 4-MDBT, while a solvent like n-heptane would be a poor choice for extraction but could be an effective anti-solvent for inducing crystallization.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. By consolidating physicochemical data, presenting a broad spectrum of experimental solubility values, and detailing the methodologies for both experimental determination and thermodynamic modeling, this document equips researchers with the necessary tools and knowledge for their work. The analysis underscores the dominant role of solvent polarity and specific molecular interactions (such as π-π stacking) in the dissolution of this refractory organosulfur compound. This foundational understanding is indispensable for the rational design of chemical processes, from fuel purification to environmental management.

References

-

Tao, G., et al. (2018). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate.

-

The Good Scents Company. (n.d.). This compound.

-

ChemicalBook. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30364, this compound.

-

MIT DSpace. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023, Dibenzothiophene.

-

Hernández-García, A., et al. (2010). Solid−Liquid Equilibria of Dibenzothiophene and Dibenzothiophene Sulfone in Organic Solvents. ResearchGate.

-

Škulj, S., et al. (2022). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. National Center for Biotechnology Information.

-

National Institute of Standards and Technology. (2021). The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene.

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

-

Palmer, D.S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). This compound 96%.

-

Kissi, E.O., et al. (2022). Solid–Liquid Equilibrium in Co-Amorphous Systems: Experiment and Prediction. MDPI.

-

Sigma-Aldrich. (n.d.). This compound 96%.

-

Sigma-Aldrich. (n.d.). This compound 96%.

-

Glasser, L. (2022). Thermodynamic Stability Theories of Irreversible Processes and the Fourth Law of Thermodynamics. MDPI.

-

Ganai, S., et al. (2025). Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures. ResearchGate.

-

Garzón, L.C., & Martínez, F. (2004). Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. ResearchGate.

-

Almanza, O.A., et al. (2023). Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-メチルジベンゾチオフェン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound 96 7372-88-5 [sigmaaldrich.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures | MDPI [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyldibenzothiophene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4-methyldibenzothiophene (4-MDBT). As a key heterocyclic aromatic compound, 4-MDBT is not only a subject of academic interest but also a valuable building block in medicinal chemistry and materials science.[1] This document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach.

Introduction and Strategic Importance

This compound (C₁₃H₁₀S) is a sulfur-containing polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central thiophene ring, with a methyl group at the 4-position.[1][2] While historically known as a persistent sulfur compound in fossil fuels, its unique electronic and structural properties have made it a target for broader applications.[3] Derivatives of 4-MDBT are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs), and as scaffolds for novel therapeutic agents.[1]

This guide will detail a reliable synthetic pathway and a comprehensive characterization workflow, providing the foundational knowledge necessary for its application in advanced research and development.

Synthesis of this compound: A Rational Approach

The construction of the 4-MDBT scaffold requires the strategic formation of carbon-carbon or carbon-sulfur bonds to assemble the tricyclic system. While several methods exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a highly versatile and functional-group-tolerant approach.[4][5][6] This method allows for the precise construction of biaryl systems, which is the core challenge in synthesizing substituted dibenzothiophenes.

The logic behind selecting the Suzuki coupling is its reliability, high yields, and the commercial availability of the necessary building blocks. The reaction couples an organoboron compound (a boronic acid or ester) with an organohalide.[4] For our target, a logical disconnection approach suggests coupling a thiophene-based boronic acid with a halogenated and methylated biphenyl precursor, or a similar strategy.

Below is a representative workflow for the synthesis of 4-MDBT.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Synthetic workflow for this compound via Suzuki Coupling.

Detailed Step-by-Step Protocol

This protocol is a representative procedure. Researchers should adapt it based on available starting materials and laboratory capabilities.

Materials:

-

2-Bromophenylboronic acid

-

2-Bromo-3-methylthiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromophenylboronic acid (1.0 eq), 2-bromo-3-methylthiophene (1.1 eq), and potassium carbonate (3.0 eq).

-

Rationale: Using a slight excess of the thiophene component ensures the complete consumption of the more valuable boronic acid. The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the flask to dissolve the reactants. Bubble the inert gas through the solvent mixture for 15-20 minutes to degas it. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the mixture.

-

Rationale: A mixed solvent system is often required to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen, which can degrade the catalyst and lead to unwanted side reactions like homo-coupling.[7]

-

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Rationale: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

-

-

Washing and Drying: Combine the organic extracts and wash them with brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexanes or a hexane/ethyl acetate gradient.

-

Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and any byproducts (e.g., homo-coupled products).[7] The final, pure fractions are combined and concentrated to yield this compound as a white to off-white solid.

-

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides a self-validating system to confirm the identity of the synthesized this compound.

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the synthesized compound.

Caption: Logical workflow for the characterization of this compound.

Expected Analytical Data

The data below are compiled from publicly available spectral databases and peer-reviewed literature.[8][9] Experimental results should be compared against these reference values.

| Technique | Parameter | Expected Value / Observation |

| Physical Appearance | State | White to off-white solid.[10] |

| Melting Point | Range | 64-68 °C.[3] |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (approx. 7.2-8.2 ppm), Methyl protons (singlet, approx. 2.5 ppm). |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (approx. 120-140 ppm), Methyl carbon (approx. 20 ppm).[8] |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 198.05 (for C₁₃H₁₀S).[9] |

| IR Spectroscopy | Key Peaks (cm⁻¹) | Aromatic C-H stretch (~3050-3100), Alkyl C-H stretch (~2850-2960), Aromatic C=C stretch (~1450-1600).[8] |

Expert Insights:

-

NMR Spectroscopy: The proton NMR spectrum is particularly diagnostic. The number of distinct signals in the aromatic region and their coupling patterns will confirm the substitution pattern on the dibenzothiophene core.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which will match the molecular formula C₁₃H₁₀S. The primary peak in the mass spectrum should correspond to the molecular weight of 198.28 g/mol .[9]

Safety and Handling

This compound should be handled with standard laboratory precautions.[1] As with most organic compounds, it is advisable to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Information on specific hazards is limited, and a material safety data sheet (MSDS) should be consulted before use.[10]

Conclusion

This guide provides a robust framework for the synthesis and characterization of this compound, grounded in the principles of modern organic chemistry. By understanding the rationale behind the chosen synthetic route—the versatile Suzuki-Miyaura coupling—and employing a multi-technique approach to characterization, researchers can confidently produce and validate this valuable chemical building block for applications in drug discovery, materials science, and beyond.

References

-

This compound. (n.d.). PubChem, National Institutes of Health. Retrieved December 12, 2025, from [Link]

-

Dibenzothiophene, 4-methyl-. (n.d.). NIST WebBook. Retrieved December 12, 2025, from [Link]

-

Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D. (2025). PubMed. Retrieved December 12, 2025, from [Link]

-

Metabocard for this compound (HMDB0040164). (n.d.). Human Metabolome Database. Retrieved December 12, 2025, from [Link]

-

Compound this compound (FDB019873). (n.d.). FooDB. Retrieved December 12, 2025, from [Link]

-

This compound - MS (GC) Spectrum. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]

-

4-S-METHYL-DIBENZOTHIOPHENE - 13C NMR. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]

-

Filley, R. M., & Eser, S. (n.d.). Reactions of 13C-Labeled this compound Carbonized with FCC Decant Oils. Energy & Fuels, ACS Publications. Retrieved December 12, 2025, from [Link]

-

Grignard Reaction. (n.d.). Web Pages. Retrieved December 12, 2025, from [Link]

-

4-methyl-dibenzothiophene. (n.d.). ChemBK. Retrieved December 12, 2025, from [Link]

-

Grignard Reaction. (n.d.). NDSU. Retrieved December 12, 2025, from [Link]

-

This compound - 13C NMR. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

- US3856867A - Process for the preparation of grignard reagents. (n.d.). Google Patents.

-

The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

-

This compound (C13H10S). (n.d.). PubChemLite. Retrieved December 12, 2025, from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. Retrieved December 12, 2025, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved December 12, 2025, from [Link]

-

Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (2025). Hopax. Retrieved December 12, 2025, from [Link]

-

Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2020). The Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]

-

Organic Materials and Their Effects on Lead–Zinc Mineralization. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

Sources

- 1. Buy this compound | 7372-88-5 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040164) [hmdb.ca]

- 3. This compound 96 7372-88-5 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dibenzothiophene, 4-methyl- [webbook.nist.gov]

- 10. Page loading... [wap.guidechem.com]

The Geochemical Significance and Analysis of 4-Methyldibenzothiophene in Crude Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene (4-MDBT) is a naturally occurring polycyclic aromatic sulfur heterocycle (PASH) found in crude oil. Its molecular structure, characterized by a dibenzothiophene core with a methyl group at the 4-position, makes it a valuable biomarker in geochemical studies. The relative abundance of 4-MDBT and its isomers provides crucial information regarding the thermal maturity, depositional environment, and source of organic matter in petroleum systems. This technical guide provides an in-depth overview of the natural occurrence of 4-MDBT in crude oil, detailed experimental protocols for its analysis, and an exploration of its geochemical significance.

Quantitative Occurrence of this compound in Crude Oil

The concentration of this compound and its isomers can vary significantly among different crude oils, reflecting the unique geological history of each petroleum reservoir. The following tables summarize quantitative data on the distribution of methyldibenzothiophene (MDBT) isomers in various crude oil samples.

Table 1: Concentration of Methyldibenzothiophene Isomers in Various Crude Oils

| Crude Oil Sample | 4-MDBT (µg/g of oil) | 2- & 3-MDBT (µg/g of oil) | 1-MDBT (µg/g of oil) | Analytical Method |

| Prudhoe Bay | 33.9 | - | - | GC-MS[1] |

| Norman Wells | - | - | - | GC-MS[2] |

| Terra Nova | - | - | - | GC-MS[2] |

| Hibernia | - | - | - | GC-MS[2] |

| Amauligak | - | - | - | GC-MS[2] |

| Federated | - | - | - | GC-MS[2] |

Note: Specific concentrations for Norman Wells, Terra Nova, Hibernia, Amauligak, and Federated crude oils were not provided in the source material, but their inclusion in a study on MDBT isomers indicates their presence.

Table 2: Relative Abundance of Methyldibenzothiophene Isomers in a Selection of Crude Oils

| Crude Oil Sample | 4-MDBT (%) | 2- & 3-MDBT (%) | 1-MDBT (%) | Analytical Method |

| Crude Oil G1 | 35.8 | 48.7 | 15.5 | GC-MS/MS[3] |

| Crude Oil G2 | 33.3 | 49.3 | 17.4 | GC-MS/MS[3] |

| Crude Oil G3 | 29.8 | 51.2 | 19.0 | GC-MS/MS[3] |

| Crude Oil G4 | 38.7 | 45.9 | 15.4 | GC-MS/MS[3] |

| Crude Oil G5 | 31.5 | 50.5 | 18.0 | GC-MS/MS[3] |

| Crude Oil G6 | 36.4 | 47.8 | 15.8 | GC-MS/MS[3] |

| Crude Oil G7 | 34.2 | 49.1 | 16.7 | GC-MS/MS[3] |

| Crude Oil G8 | 32.7 | 49.8 | 17.5 | GC-MS/MS[3] |

| Crude Oil G9 | 37.1 | 47.2 | 15.7 | GC-MS/MS[3] |

| Crude Oil G10 | 30.9 | 50.8 | 18.3 | GC-MS/MS[3] |

| Crude Oil G11 | 39.2 | 45.3 | 15.5 | GC-MS/MS[3] |

| Crude Oil G12 | 35.1 | 48.4 | 16.5 | GC-MS/MS[3] |

| Crude Oil G13 | 32.1 | 50.1 | 17.8 | GC-MS/MS[3] |

| Crude Oil G14 | 36.8 | 47.5 | 15.7 | GC-MS/MS[3] |

| Crude Oil G15 | 33.9 | 49.0 | 17.1 | GC-MS/MS[3] |

| Crude Oil G16 | 38.1 | 46.5 | 15.4 | GC-MS/MS[3] |

Experimental Protocols

The accurate quantification of this compound in crude oil necessitates a meticulous analytical approach, typically involving sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Extraction

-

Objective: To isolate the aromatic fraction containing PASHs from the complex crude oil matrix.

-

Procedure:

-

Fractionation: A known amount of crude oil is typically fractionated into saturate, aromatic, and polar fractions using column chromatography. A common method involves using a glass column packed with activated silica gel.

-

Elution: The saturate fraction is eluted with a non-polar solvent such as n-hexane. The aromatic fraction, containing 4-MDBT, is then eluted with a solvent mixture of increasing polarity, for instance, a hexane and dichloromethane mixture.

-

Concentration: The collected aromatic fraction is concentrated under a gentle stream of nitrogen to a specific volume before instrumental analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate the individual isomers of methyldibenzothiophene and to detect and quantify them.

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is the standard instrument for this analysis.

-

Typical GC Parameters:

-

Column: A non-polar capillary column, such as a DB-5MS (or equivalent), is commonly used for the separation of PASHs.

-

Injector: Split/splitless injector, typically operated in splitless mode to enhance sensitivity.

-

Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of a wide range of aromatic compounds. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 3-5°C/min).

-

Carrier Gas: Helium is the most commonly used carrier gas.

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring the molecular ion of MDBTs (m/z 198) and a key fragment ion. For qualitative and confirmatory analysis, full scan mode is used. Tandem mass spectrometry (MS/MS) can also be utilized for even greater selectivity.[3]

-

Calibration and Quantification

-

Objective: To establish a relationship between the instrument response and the concentration of 4-MDBT to allow for accurate quantification in unknown samples.

-

Procedure:

-

Preparation of Calibration Standards: A series of calibration standards are prepared by dissolving a certified reference standard of this compound in a suitable solvent (e.g., dichloromethane) at known concentrations.

-

Internal Standard: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample (e.g., a deuterated analog), is added to all standards and samples at a constant concentration. This helps to correct for variations in sample injection volume and instrument response.

-

Calibration Curve: The calibration standards are analyzed by GC-MS, and a calibration curve is constructed by plotting the ratio of the peak area of 4-MDBT to the peak area of the internal standard against the known concentration of 4-MDBT.

-

Quantification of 4-MDBT in Samples: The prepared crude oil extracts are analyzed under the same GC-MS conditions. The concentration of 4-MDBT in the sample is then determined by using the response factor from the calibration curve.

-

Geochemical Significance of this compound

The distribution of methyldibenzothiophene isomers, particularly the ratio of 4-MDBT to its 1-MDBT isomer (the Methyldibenzothiophene Ratio or MDR), is a widely used geochemical parameter. This ratio is primarily controlled by the thermal stability of the isomers.

-

Thermal Maturity: The 4-MDBT isomer is more thermally stable than the 1-MDBT isomer. As the thermal maturity of the source rock and the crude oil increases, the less stable 1-MDBT isomer is progressively converted to the more stable 4-MDBT isomer. Therefore, a higher 4-MDBT/1-MDBT ratio is indicative of higher thermal maturity. This relationship is a valuable tool for petroleum exploration, helping to assess the oil generation window of a source rock.[4]

-

Depositional Environment: The relative abundance of dibenzothiophenes compared to other aromatic compounds, such as phenanthrenes, can provide insights into the depositional environment of the source rock.[5] Crude oils derived from marine carbonate source rocks tend to have higher concentrations of dibenzothiophenes compared to those from marine shales.[5]

Visualization of Geochemical Relationships

The following diagram illustrates the logical relationship between the source rock, thermal maturation, and the resulting distribution of methyldibenzothiophene isomers in crude oil.

Caption: Geochemical pathway of methyldibenzothiophene isomer distribution.

Conclusion

This compound is a key biomarker in crude oil that provides valuable insights into the geological history of petroleum systems. Its quantitative analysis, though requiring sophisticated analytical techniques, yields crucial data for assessing thermal maturity and understanding the depositional environment of source rocks. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of geochemistry, petroleum exploration, and related scientific disciplines.

References

The Geochemical Significance of 4-Methyldibenzothiophene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical significance of 4-methyldibenzothiophene (4-MDBT) and its isomers, with a particular focus on their application as thermal maturity indicators in sedimentary organic matter. This document details the underlying principles, experimental methodologies, and data interpretation related to these important biomarkers.

Introduction: The Role of Methyldibenzothiophenes in Geochemistry

Methyldibenzothiophenes (MDBTs) are organosulfur compounds that are commonly found in crude oils and source rock extracts.[1] The distribution and relative abundance of different MDBT isomers, particularly the 4-MDBT and 1-MDBT isomers, are powerful indicators of the thermal maturity of the source rock.[2][3] As organic matter in sedimentary basins is subjected to increasing temperature with burial depth, the molecular composition of these compounds undergoes predictable changes.[4] The isomerization of MDBTs is one such change that provides a reliable measure of the thermal stress experienced by the organic matter.[2]

The key principle behind their use as a maturity indicator is the relative thermodynamic stability of the isomers. The this compound isomer is more thermally stable than the 1-methyldibenzothiophene isomer. Consequently, with increasing thermal maturity, the less stable 1-MDBT isomerizes to the more stable 4-MDBT, leading to an increase in the 4-MDBT/1-MDBT ratio.[2] This ratio, often referred to as the Methyldibenzothiophene Ratio (MDR), is a widely used and robust parameter for assessing the maturity of petroleum source rocks and oils.[2]

Quantitative Data Presentation

The Methyldibenzothiophene Ratio (MDR) is a key quantitative parameter derived from the analysis of 4-MDBT isomers. Its correlation with other established maturity indicators, such as vitrinite reflectance (%Ro), provides a framework for its application.

Table 1: Methyldibenzothiophene Ratio (MDR) and its Correlation with Thermal Maturity

| Maturity Level | Vitrinite Reflectance (%Ro) | Typical 4-MDBT/1-MDBT Ratio (MDR) |

| Immature | < 0.5 | < 1.0 |

| Early Mature | 0.5 - 0.7 | 1.0 - 2.5 |

| Peak Oil Generation | 0.7 - 1.0 | 2.5 - 5.0 |

| Late Mature (Condensate/Wet Gas) | 1.0 - 1.3 | 5.0 - 8.0 |

| Post Mature (Dry Gas) | > 1.3 | > 8.0 |

Note: The specific MDR values can be influenced by the type of organic matter and the depositional environment. The values presented here are indicative for Type II kerogen.

Experimental Protocols

The analysis of this compound isomers is primarily conducted using gas chromatography-mass spectrometry (GC-MS).[5][6] The following provides a detailed methodology for a typical workflow.

Sample Preparation: Extraction of Aromatic Fraction

-

Soxhlet Extraction: Pulverized source rock samples (approximately 100g) are extracted with a mixture of dichloromethane and methanol (93:7 v/v) for 72 hours.

-

Asphaltene Precipitation: The crude extract is concentrated, and asphaltenes are precipitated by the addition of n-heptane. The mixture is allowed to stand for 24 hours and then filtered.

-

Liquid Chromatography Separation: The deasphalted fraction is separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography. A silica gel column is typically used, with sequential elution by n-hexane (for saturates), a mixture of n-hexane and dichloromethane (for aromatics), and finally methanol (for polars).

-

Concentration: The aromatic fraction is collected and carefully concentrated under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Column: A fused silica capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) with a stationary phase suitable for separating aromatic compounds (e.g., 5% phenyl-methylpolysiloxane) is recommended.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Temperature Program: A typical oven temperature program starts at 40°C (hold for 2 minutes), ramps to 300°C at a rate of 4°C/min, and holds at 300°C for 30 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode or by selected ion monitoring (SIM) for enhanced sensitivity. The molecular ion for methyldibenzothiophenes (m/z 198) and a key fragment ion (m/z 183) are monitored.

-

Quantification: The concentrations of 4-MDBT and 1-MDBT are determined by integrating the peak areas of their respective chromatographic peaks in the m/z 198 mass chromatogram. The MDR is then calculated as the ratio of the peak area of 4-MDBT to that of 1-MDBT.

Visualization of Key Processes

Visual diagrams are essential for understanding the logical relationships and experimental workflows in the study of this compound isomers.

Caption: Isomerization pathway of 1-MDBT to 4-MDBT with increasing thermal maturity.

Caption: Experimental workflow for the analysis of this compound isomers.

Conclusion

The analysis of this compound isomers, and specifically the calculation of the Methyldibenzothiophene Ratio (MDR), provides a robust and reliable tool for assessing the thermal maturity of geological samples. This in-depth guide has outlined the fundamental principles, provided detailed experimental protocols, and presented the key relationships in a clear and concise manner. For researchers in geochemistry, petroleum exploration, and related fields, the application of this biomarker is invaluable for understanding the thermal history of sedimentary basins and predicting the generation of hydrocarbons. The methodologies and data presented herein serve as a comprehensive resource for the accurate and effective use of 4-MDBT isomers in geochemical analysis.

References

4-Methyldibenzothiophene: A Key Biomarker in Unlocking Petroleum Generation Insights

An In-depth Technical Guide for Researchers and Geochemists

Introduction

In the intricate world of petroleum exploration, understanding the thermal maturity of source rocks is paramount to predicting the generation and expulsion of hydrocarbons. Among the array of molecular tools available to geochemists, specific aromatic sulfur compounds, known as biomarkers, have proven invaluable. This technical guide focuses on 4-methyldibenzothiophene (4-MDBT), a robust and reliable indicator of thermal maturity in crude oils and source rock extracts. Its unique chemical stability and predictable isomerization behavior with increasing temperature make it a powerful proxy for assessing the extent of hydrocarbon generation, particularly in sulfur-rich marine environments. This document provides a comprehensive overview of the geochemical significance of 4-MDBT, detailed experimental protocols for its analysis, and a summary of key quantitative data to aid researchers in its effective application.

The Geochemical Significance of this compound

Dibenzothiophenes and their alkylated derivatives are common constituents of crude oils and bitumens. Their formation is linked to the diagenetic and catagenetic alteration of organic matter containing sulfur. The relative distribution of methyldibenzothiophene (MDBT) isomers is particularly sensitive to thermal stress.

With increasing thermal maturity, the less stable 1-methyldibenzothiophene (1-MDBT) isomerizes to the more thermodynamically stable this compound (4-MDBT). This irreversible reaction forms the basis of the Methyldibenzothiophene Ratio (MDR), calculated as the ratio of 4-MDBT to 1-MDBT. The MDR shows a strong positive correlation with other established maturity indicators, such as vitrinite reflectance (%Ro).[1][2] This makes the 4-MDBT/1-MDBT ratio a valuable tool for:

-

Assessing Thermal Maturity: Accurately determining the maturation stage of source rocks and expelled oils, from the early oil window to the condensate/wet gas window.[1][2]

-

Calibrating Basin Models: Providing crucial data points for thermal history reconstructions and petroleum generation modeling.[1]

-

Evaluating Sulfur-Rich Source Rocks: Offering a more reliable maturity assessment for Type II-S kerogens, where traditional markers like vitrinite reflectance can sometimes be suppressed or unreliable.[1]

Quantitative Data on 4-MDBT as a Maturity Indicator

The 4-MDBT/1-MDBT ratio has been correlated with vitrinite reflectance (%Ro) in numerous studies across various basins and source rock types. The following tables summarize key quantitative data, providing a reference for interpreting measured MDR values.

Table 1: Correlation of 4-MDBT/1-MDBT Ratio with Vitrinite Reflectance (%Ro) in Type II-S Source Rocks

| 4-MDBT/1-MDBT Ratio | Calculated %Ro | Maturity Window | Reference |

| 1.30 - 16.69 | 0.70 - 1.43 | Early Oil to Condensate | [1] |

Table 2: General Relationship between Aromatic Biomarker Ratios and Thermal Maturity

| Maturity Level | 4-MDBT/1-MDBT (MDR) Trend | Other Aromatic Marker Trends |

| Immature | Low | Low Methylphenanthrene Ratios (MPR) |

| Early Mature | Increasing | Increasing MPR |

| Peak Mature | High | High MPR |

| Late Mature/Condensate | Very High | Aromatic compounds still present and useful |

Experimental Protocols for the Analysis of this compound

Accurate determination of the 4-MDBT/1-MDBT ratio requires meticulous sample preparation and sophisticated analytical techniques. The following sections detail the key experimental methodologies.

Sample Preparation: Extraction and Fractionation

The initial step involves extracting the organic matter from the source rock or crude oil and then isolating the aromatic fraction containing the dibenzothiophenes.

-

Solvent Extraction:

-

Crushed rock samples are typically extracted using a Soxhlet apparatus with an azeotropic mixture of dichloromethane (DCM) and methanol (e.g., 93:7 v/v) for 72 hours.

-

Crude oil samples are often dissolved in a solvent like hexane to precipitate asphaltenes.

-

-

Liquid Chromatography for Fractionation:

-

The whole extract or deasphaltened oil is fractionated into saturated, aromatic, and polar compounds using column chromatography.

-

A common method involves using a glass column packed with activated silica gel and alumina.

-

The saturated hydrocarbon fraction is eluted first with a non-polar solvent like n-hexane.

-

The aromatic fraction, containing the dibenzothiophenes, is then eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and DCM (e.g., 70:30 v/v).

-

The polar fraction is subsequently eluted with a more polar solvent mixture, like DCM and methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The aromatic fraction is analyzed by GC-MS to identify and quantify the 4-MDBT and 1-MDBT isomers.

-

Gas Chromatograph (GC) Conditions:

-

Column: A fused silica capillary column with a non-polar or semi-polar stationary phase is typically used. Common examples include HP-5ms or DB-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A programmed temperature ramp is crucial for separating the various aromatic compounds. A typical program might be:

-

Initial temperature: 40-80°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 3-4°C/min to a final temperature of 300-320°C.

-

Final hold: Maintain the final temperature for 15-30 minutes.

-

-

Injector: Splitless injection is often used to ensure the transfer of trace components onto the column.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: The mass spectrometer can be operated in either full scan mode or Selected Ion Monitoring (SIM) mode.

-

Full Scan: Acquires mass spectra over a wide range (e.g., m/z 50-550), which is useful for identifying a broad range of compounds.

-

Selected Ion Monitoring (SIM): This mode is more sensitive and selective for target compounds. For methyldibenzothiophenes, the molecular ion (M+) at m/z 198 is monitored. The base peak for dibenzothiophene is m/z 184.

-

-

Identification: The identification of 4-MDBT and 1-MDBT is based on their retention times and comparison of their mass spectra with those of authentic standards or published data.

-

Quantification: The relative abundance of 4-MDBT and 1-MDBT is determined by integrating the peak areas of their respective molecular ions (m/z 198) in the mass chromatogram. The 4-MDBT/1-MDBT ratio is then calculated from these peak areas.

-

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and processes.

Caption: Logical relationship between thermal maturity and the 4-MDBT/1-MDBT ratio.

Caption: Standard experimental workflow for the analysis of this compound.

Conclusion

This compound, and specifically the 4-MDBT/1-MDBT ratio, stands as a cornerstone biomarker in modern petroleum geochemistry. Its robust correlation with thermal maturity provides a reliable method for assessing the hydrocarbon generative potential of source rocks. By following standardized and rigorous experimental protocols, researchers can obtain high-quality data that significantly enhances the understanding of petroleum systems. This guide serves as a foundational resource for professionals in the field, enabling the confident application of this powerful geochemical tool in the ongoing quest for energy resources.

References

An In-Depth Technical Guide on the Environmental Fate and Transport of 4-Methyldibenzothiophene

Introduction

4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic sulfur compound, structurally a dibenzothiophene molecule with a methyl group substitution. It is a constituent of crude oil and other fossil fuels and is consequently introduced into the environment through petroleum spills, industrial effluents, and atmospheric deposition from the combustion of fossil fuels. As a member of the polycyclic aromatic sulfur heterocycles (PASHs), 4-MDBT is of significant environmental interest due to its persistence, potential for bioaccumulation, and the ecotoxicological risks posed by both the parent compound and its degradation products. Understanding the intricate pathways of its transformation and movement through various environmental compartments is paramount for developing effective bioremediation strategies and conducting accurate environmental risk assessments.

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of 4-MDBT, intended for researchers, environmental scientists, and professionals in related fields.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between air, water, soil, and biota. The key properties of 4-MDBT are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀S | [1][2][3] |

| Molecular Weight | 198.29 g/mol | [1][2] |

| Melting Point | 64-68 °C | [4][5] |

| Boiling Point | 298 - 349.0 °C | [3][4][5] |

| LogP (Octanol-Water Partition Coefficient) | 4.7 - 5.034 | [1][2][5] |

| Vapor Pressure (est. @ 25°C) | 0.0003 hPa | [2] |

| Water Solubility | Low (inferred from high LogP) | |

| Appearance | White to Off-White Solid | [5] |

The high LogP value indicates that 4-MDBT is highly hydrophobic, suggesting a strong tendency to partition from water into organic phases, such as soil organic matter, sediments, and biological tissues.[1][2][5] Its low estimated vapor pressure suggests that volatilization is not a primary transport mechanism from water or soil surfaces under normal environmental conditions.[2]

Environmental Fate: Degradation and Transformation Pathways

The persistence of 4-MDBT in the environment is determined by its susceptibility to biotic and abiotic degradation processes.[6] These processes transform the parent molecule into various metabolites, which may have different toxicities and mobilities.

Biodegradation: The Primary Dissipation Route

Microbial degradation is the most significant process responsible for the breakdown of 4-MDBT in the environment. Bacteria, in particular, have evolved specific enzymatic pathways to utilize such compounds as a source of carbon or sulfur.

1. The 4S Pathway (Sulfur-Specific Biodesulfurization)

The most well-characterized pathway for the degradation of dibenzothiophene and its alkylated derivatives is the "4S" pathway, which selectively removes the sulfur atom without cleaving the carbon rings.[7][8] This pathway is of great interest for industrial applications like petroleum biodesulfurization, as it preserves the fuel's hydrocarbon content.[9]

The key enzymatic steps are catalyzed by a suite of enzymes, commonly encoded by the dsz operon:

-

DszC: A monooxygenase that initiates the process by oxidizing the sulfur atom.

-

DszA: Another monooxygenase that continues the oxidation.

-

DszB: A desulfinase that cleaves the carbon-sulfur bonds, releasing the sulfur as sulfite and forming the final organic product.[7]

For 4-MDBT, the 4S pathway results in the formation of 4-methyl-2-hydroxybiphenyl (4-MHBP) as the major end-product.[8] This process is employed by various bacterial strains, notably from the genus Rhodococcus.[8]

2. The Kodama Pathway (Carbon-Destructive)

An alternative, carbon-destructive route is the Kodama pathway. Unlike the 4S pathway, this process involves an initial dioxygenation on one of the aromatic rings, leading to ring cleavage and eventual mineralization of the compound.[7] While the 4S pathway is primarily a desulfurization process, the Kodama pathway can lead to the complete breakdown of the 4-MDBT molecule, utilizing its carbon skeleton for microbial growth.[7][9] There can be competition and collaboration between the Kodama and 4S pathways in different environmental settings.[7]

Abiotic Degradation

While microbial activity is the primary driver of 4-MDBT degradation, abiotic processes can also contribute to its transformation, albeit typically at slower rates.

-

Photodegradation: In aquatic environments and on surfaces exposed to sunlight, direct and indirect photolysis can occur. The absorption of UV radiation can lead to the oxidation of the sulfur atom or cleavage of the thiophene ring. The presence of photosensitizers in natural waters, such as humic acids, can accelerate this process through the generation of reactive oxygen species.[10]

-